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molecular formula C8H5F3O3 B1305578 4-hydroxy-3-(trifluoromethyl)benzoic Acid CAS No. 220239-68-9

4-hydroxy-3-(trifluoromethyl)benzoic Acid

Cat. No. B1305578
M. Wt: 206.12 g/mol
InChI Key: DPVRVZQEDJVWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528129B2

Procedure details

10.0 g (45.4 mmol) 4-methoxy-3-trifluoromethyl-benzoic acid and 75 g pyridinium-hydrochloride were mixed well and then heated to 180° C. under a nitrogen atmosphere for 5 h. The reaction mixture was poured onto 1 L 10% citric acid solution and extracted with 50 mL EtOAc. The organic phase was washed with 1 L water and dried over Na2SO4. After the desiccant and solvent had been eliminated the product was further reacted without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>>[OH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[C:12]([F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 50 mL EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 1 L water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was further reacted without purification

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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